4-Chloro-5-nitrocinnoline
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Overview
Description
4-Chloro-5-nitrocinnoline is an organic compound with the molecular formula C₈H₄ClN₃O₂ It is a derivative of cinnoline, characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 5th position on the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitrocinnoline typically involves the nitration of 4-chlorocinnoline. The process begins with the chlorination of cinnoline to introduce the chlorine atom at the 4th position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-nitrocinnoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 4-Amino-5-nitrocinnoline.
Substitution: 4-Amino-5-nitrocinnoline derivatives depending on the nucleophile used.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
4-Chloro-5-nitrocinnoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-nitrocinnoline is primarily based on its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, further modifying the compound’s activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-Chloro-5-nitrocinnoline can be compared with other cinnoline derivatives such as:
4-Chlorocinnoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrocinnoline: Lacks the chlorine atom, affecting its substitution reactions.
4,5-Dichlorocinnoline:
The presence of both chlorine and nitro groups in this compound makes it unique and versatile for various chemical and biological applications.
Properties
Molecular Formula |
C8H4ClN3O2 |
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Molecular Weight |
209.59 g/mol |
IUPAC Name |
4-chloro-5-nitrocinnoline |
InChI |
InChI=1S/C8H4ClN3O2/c9-5-4-10-11-6-2-1-3-7(8(5)6)12(13)14/h1-4H |
InChI Key |
IOXVKUCNFYRAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=N2)Cl |
Origin of Product |
United States |
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